molecular formula C24H32O2P2 B6301670 (2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole CAS No. 2214207-74-4

(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole

Cat. No.: B6301670
CAS No.: 2214207-74-4
M. Wt: 414.5 g/mol
InChI Key: GDRJABGDYUOXJB-FYKBGJEGSA-N
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Description

(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole is a complex organic compound known for its unique structural properties. This compound features a bibenzo[d][1,3]oxaphosphole core, which is a fused ring system containing both oxygen and phosphorus atoms. The presence of tert-butyl and dimethyl groups further enhances its stability and reactivity, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The compound, also known as (2R,2’R,3R,3’R)-MeO-BIBOP, is a P-chiral biphosphorus ligand . It primarily targets transition metals, acting as a ligand in various asymmetric transition metal-catalyzed transformations .

Mode of Action

The compound interacts with its targets (transition metals) to facilitate a variety of asymmetric transformations. These transformations include hydrogenations, propargylations, reductions, and hydroformylations . The compound’s chiral nature allows it to induce asymmetry in these reactions, leading to the production of chiral products .

Biochemical Pathways

The compound is involved in several biochemical pathways related to asymmetric synthesis. It plays a crucial role in the hydrogenation of unsaturated compounds, the propargylation of aldehydes and ketones, the reduction of carbonyl compounds, and the hydroformylation of alkenes . The compound’s action in these pathways results in the formation of chiral products, which are important in various fields, including pharmaceuticals and materials science .

Result of Action

The compound’s action results in the formation of chiral products through asymmetric synthesis . These chiral products have one or more stereocenters, making them useful in various applications where stereochemistry is important, such as in the synthesis of pharmaceuticals .

Action Environment

The compound’s action, efficacy, and stability are influenced by several environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of other reagents, and the specific transition metal used . The compound is typically stored under inert gas at 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the purity of the final product, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

(2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It finds applications in the development of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole: This compound is unique due to its specific stereochemistry and functional groups.

    Phosphine Oxides: These compounds share the phosphorus-oxygen bond but differ in their overall structure and reactivity.

    Phosphines: Similar in containing phosphorus, but they lack the oxygen atom and have different chemical properties.

Uniqueness

The uniqueness of (2R,2’R,3R,3’R)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole lies in its fused ring system and the presence of both tert-butyl and dimethyl groups

Properties

IUPAC Name

(2R,3R)-3-tert-butyl-4-[(2R,3R)-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphol-4-yl]-2-methyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O2P2/c1-15-25-19-13-9-11-17(21(19)27(15)23(3,4)5)18-12-10-14-20-22(18)28(16(2)26-20)24(6,7)8/h9-16H,1-8H3/t15-,16-,27+,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRJABGDYUOXJB-FYKBGJEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C4C(=CC=C3)O[C@H]([P@@]4C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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